N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring, a thiadiazole ring, and a cyano group, which contribute to its diverse chemical reactivity and biological activities.
Mechanism of Action
Target of Action
Compounds with similar structures, such as cyanoacetamide-n-derivatives, are known to be precursors for heterocyclic synthesis . They are extensively used as reactants to form a variety of heterocyclic compounds .
Mode of Action
Cyanoacetamide-n-derivatives, which share structural similarities, are known to undergo a variety of condensation and substitution reactions . The carbonyl and cyano functions of these compounds enable reactions with common bidentate reagents .
Biochemical Pathways
It is known that cyanoacetamide derivatives can participate in a variety of reactions to form biologically active heterocyclic moieties .
Result of Action
Many derivatives of cyanoacetamide have been reported to exhibit diverse biological activities , suggesting that this compound may also have potential biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of 5-cyanothiazole with 4-propyl-1,2,3-thiadiazole-5-carboxylic acid. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond. Common reagents used in this synthesis include thionyl chloride or phosphorus oxychloride, which help in the activation of the carboxylic acid group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted thiazole or thiadiazole derivatives.
Scientific Research Applications
N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-1,2,3-thiadiazole-5-carboxamide
- N-(benzothiazol-2-yl)-2-cyanoacetamide
- N-(4-nitrophenyl)acetohydrazonoyl bromide
Uniqueness
N-(5-cyanothiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide is unique due to its combination of a cyano group and two different heterocyclic rings, which confer distinct chemical reactivity and biological activity. This structural uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
N-(5-cyano-1,3-thiazol-2-yl)-4-propylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N5OS2/c1-2-3-7-8(18-15-14-7)9(16)13-10-12-5-6(4-11)17-10/h5H,2-3H2,1H3,(H,12,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJJINRAQMOHSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(SN=N1)C(=O)NC2=NC=C(S2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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